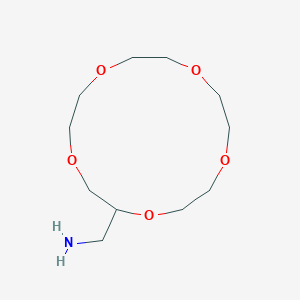

1,4,7,10,13-五氧杂十五冠醚-2-甲胺

描述

The compound "1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine" is not directly mentioned in the provided papers. However, the papers do discuss related organic compounds and their synthesis. For instance, the first paper describes a new route to synthesize bicyclo[10.3.0]pentadec-1(12)-en-13-one and its 14-methyl derivative, which are intermediates in the synthesis of cyclopentadecanone and rac-muscone . The second paper reports the successful synthesis of a 1,3,4-oxadiazol compound by reacting p-Toluic hydrazide and glycine . These studies contribute to the broader field of organic synthesis, which is relevant to understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of intermediates. In the first paper, the authors describe a synthesis route for bicyclic compounds that could be useful intermediates for other cyclic compounds . Although not directly related to "1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine," understanding the synthetic strategies for related compounds can provide insights into potential synthetic routes for the compound of interest. The second paper details a condensation reaction using polyphosphoric acid, which is a method that could potentially be applied to the synthesis of other organic amines .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical behavior and properties. While the papers do not discuss the specific structure of "1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine," they do provide information on the characterization of other organic molecules. For example, the second paper uses spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry to characterize the synthesized compound . These techniques are also applicable to the analysis of the molecular structure of "1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine."

Chemical Reactions Analysis

The provided papers do not offer direct information on the chemical reactions of "1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine." However, the synthesis and characterization of other organic compounds, as mentioned in the papers, involve chemical reactions that are fundamental to organic chemistry . Understanding these reactions can help predict the reactivity and possible transformations of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not discuss the specific properties of "1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine," they do mention techniques like DSC (Differential Scanning Calorimetry) that are used to study the thermal properties of organic compounds . Such techniques could be employed to investigate the physical and chemical properties of the compound of interest.

科学研究应用

相转移催化

2-氨甲基-15-冠醚-5: 用作各种有机反应中的相转移催化剂。 这种应用利用了该化合物将反应物从一个相转移到另一个相的能力,从而使反应更有效率 。 例如,它可以催化苯乙炔的阴离子聚合生成聚苯乙炔 .

配位化学

由于其冠醚结构,2-氨甲基-15-冠醚-5与金属离子(特别是钾离子)形成稳定的配合物。 这种性质在配位化学中具有重要意义,可用于合成配位聚合物和研究金属离子化学 .

离子选择性和传感

该化合物选择性地与某些金属离子结合的能力使其成为开发传感器和探针的极佳候选材料。 它可用于检测和测量溶液中特定离子的存在,这在环境监测和医疗诊断中至关重要 .

配位聚合物的合成

2-氨甲基-15-冠醚-5: 在配位聚合物的合成中起着重要作用。 这些聚合物具有广泛的潜在应用,包括气体储存、离子交换和催化 .

生物化学研究

在生物化学研究中,2-氨甲基-15-冠醚-5用作生物化学试剂。 它可用作生物材料或有机化合物,用于生命科学相关的研究,例如研究细胞膜转运机制 .

有机合成

该化合物也用于有机合成反应,例如丙二酸酯对烯丙基乙酸酯的烯丙基烷基化。 它作为一种配体,可以稳定反应中间体或激活底物以进行进一步反应 .

作用机制

Target of Action

The primary targets of 2-Aminomethyl-15-crown-5 are metal ions, particularly potassium . The crown ether structure of the compound allows it to selectively bind to these ions .

Mode of Action

The mode of action of 2-Aminomethyl-15-crown-5 involves the formation of a coordination complex with the metal ion . This interaction is driven by the favorable interactions between the crown ether and the metal ion . The compound’s ability to selectively bind to metal ions may be useful for studying metal ion chemistry and for the development of metal ion-based materials .

Biochemical Pathways

The biochemical pathways affected by 2-Aminomethyl-15-crown-5 are primarily those involving metal ions. By forming stable complexes with these ions, the compound can influence their behavior and interactions within various biochemical pathways .

Pharmacokinetics

The compound’s ability to form stable complexes with metal ions suggests that it may have unique pharmacokinetic properties related to this capability .

Result of Action

The molecular and cellular effects of 2-Aminomethyl-15-crown-5’s action are largely dependent on the specific metal ions it interacts with. By forming complexes with these ions, the compound can influence their roles within cells and potentially alter cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Aminomethyl-15-crown-5. For example, the presence and concentration of specific metal ions in the environment can affect the compound’s ability to form complexes . Additionally, factors such as temperature and pH may also influence the compound’s stability and activity .

属性

IUPAC Name |

1,4,7,10,13-pentaoxacyclopentadec-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO5/c12-9-11-10-16-6-5-14-2-1-13-3-4-15-7-8-17-11/h11H,1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNCFNQAIMILOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCC(OCCOCCO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409740 | |

| Record name | 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83585-56-2 | |

| Record name | 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminomethyl-15-crown-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Aminomethyl-15-crown-5 interact with cations?

A: 2-Aminomethyl-15-crown-5 demonstrates a strong affinity for various cations, particularly monovalent and divalent metal ions. This interaction stems from the crown ether structure, which acts as a host for the cation guest. The oxygen atoms within the crown ether ring coordinate with the cation, forming stable complexes. The selectivity for specific cations is influenced by the size of the cation and the crown ether cavity. For instance, studies show preferential complex formation with Li+ and Na+ in a 1:2 ratio, with cations coordinating solely to the crown ether oxygen atoms. [] In contrast, K+, Rb+, and Cs+ form both 1:1 and 1:2 complexes interacting with both crown ether oxygens and the O1H and O1'H groups of the molecule. []

Q2: What are the structural characteristics of 2-Aminomethyl-15-crown-5?

A: 2-Aminomethyl-15-crown-5, also known as 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine, is characterized by the molecular formula C11H23NO5. [] Its molecular weight is 250.32 g/mol. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize this compound. These methods provide insights into the vibrational modes, electronic transitions, and proton environments within the molecule. [, , ]

Q3: Can 2-Aminomethyl-15-crown-5 be used for isotope enrichment?

A: Yes, 2-Aminomethyl-15-crown-5 has shown promise in magnesium isotope enrichment. When incorporated into a Merrifield peptide resin, it functions as a highly selective ion exchanger. Studies demonstrate that this resin preferentially binds lighter magnesium isotopes, leading to the enrichment of heavier isotopes in the solution phase. [, ] The separation factors for 24Mg2+–25Mg2+, 24Mg2+–26Mg2+, and 25Mg2+–26Mg2+ isotope pairs were found to be 1.013, 1.024, and 1.012, respectively. [] This selectivity is attributed to a combination of hydration, isotope mass effects, and the specific complexation properties of the 2-Aminomethyl-15-crown-5. []

Q4: Are there applications of 2-Aminomethyl-15-crown-5 in porphyrin chemistry?

A: Indeed, 2-Aminomethyl-15-crown-5 has been successfully incorporated into porphyrin structures. One such example is the synthesis of 5,10,15,20-tetrakis[4-(1,4,7,10,13-pentaoxacyclopentadecane-2-aminomethyl)2,3,5,6-tetrafluorophenyl]porphyrin (T15C5P), which incorporates four 2-Aminomethyl-15-crown-5 units. [] This crowned porphyrin displays interesting spectroscopic properties in the presence of sodium and potassium ions. Interestingly, T15C5P exhibits aggregation behavior in the presence of potassium ions, forming dimers, while no such aggregation is observed with sodium ions. [] This difference is attributed to the size compatibility between the cation and the crown ether cavity.

Q5: How do structural modifications of 2-Aminomethyl-15-crown-5 affect its complexation behavior?

A: While the provided research primarily focuses on 2-Aminomethyl-15-crown-5, it's important to note that structural modifications can significantly impact its interactions. For instance, changing the ring size of the crown ether or modifying the substituent on the amine group can alter its binding affinity and selectivity for specific cations. Computational chemistry tools like density functional theory (DFT) can provide insights into the electronic and structural factors governing these interactions, guiding the design of crown ether derivatives with tailored properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)